molecular formula C12H18N2O2S B1366119 (4-(Piperidin-1-ylsulfonyl)phenyl)methanamine CAS No. 205259-71-8

(4-(Piperidin-1-ylsulfonyl)phenyl)methanamine

Cat. No. B1366119
M. Wt: 254.35 g/mol
InChI Key: BCDIURNDMMBMJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(4-(Piperidin-1-ylsulfonyl)phenyl)methanamine” is a chemical compound with the molecular formula C12H18N2O2S . It is not intended for human or veterinary use and is used only for research.


Synthesis Analysis

The synthesis of piperidone analogs, which serve as precursors to the piperidine ring, has been a subject of considerable research . The synthesis of “(4-(Piperidin-1-ylsulfonyl)phenyl)methanamine” from 4-(piperidine-1-sulfonyl)benzonitrile has been documented .


Molecular Structure Analysis

The molecular structure of “(4-(Piperidin-1-ylsulfonyl)phenyl)methanamine” is represented by the InChI code: 1S/C12H18N2.2ClH/c13-10-11-4-6-12(7-5-11)14-8-2-1-3-9-14;;/h4-7H,1-3,8-10,13H2;2*1H .

Scientific Research Applications

Asymmetric Synthesis

A study describes the asymmetric synthesis of a series of 2-(1-aminoalkyl) piperidines using (-)-2-cyano-6-phenyloxazolopiperidine. This process includes the reduction and hydrogenolysis steps leading to diamine derivatives. Among the products, [(2S)-2-methylpiperidin-2-yl]methanamine is notable for its potential applications in asymmetric synthesis and chemical synthesis strategies (Froelich et al., 1996).

Antiosteoclast Activity

Research has been conducted on a new family of compounds synthesized in a two-step process involving (±)-piperidin-2-yl-methanamine. These compounds have shown moderate to high antiosteoclast and osteoblast activity, indicating potential applications in bone health and treatment of osteoporosis (Reddy et al., 2012).

Structural Studies and Theoretical Calculations

A study focused on synthesizing a compound involving a piperidin-4-yl derivative, highlighting its structural characteristics through X-ray diffraction studies and theoretical calculations. This research contributes to the understanding of the molecular and crystal structure of such compounds (Karthik et al., 2021).

Wnt Beta-Catenin Cellular Messaging System

In the quest for treatments for bone disorders, a high-throughput screening campaign led to the discovery of a compound targeting the Wnt beta-catenin system. This compound, identified as (1-(4-(naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine, demonstrated a dose-dependent increase in trabecular bone formation, showcasing its potential in bone health applications (Pelletier et al., 2009).

Serotonin 5-HT1A Receptor Biased Agonists

Novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine were designed as biased agonists of serotonin 5-HT1A receptors. These compounds showed potential as antidepressant drug candidates, indicating their role in mental health research (Sniecikowska et al., 2019).

Synthesis of Halogenated Diphenylpiperidines

A study on the synthesis of 4'-substituted phenyl-4-piperidinylmethanol and benzoyl-4-piperidine derivatives as potential serotonin 5-HT2A receptor ligands for brain imaging highlights the potential of these compounds in neuroimaging and neurological research (Fu et al., 2002).

Future Directions

The future directions for research on “(4-(Piperidin-1-ylsulfonyl)phenyl)methanamine” and related compounds could involve further exploration of their synthesis, biological activities, and potential applications. Piperidones, for instance, have shown promise in a variety of areas, including antimicrobial, antioxidant, antitumor, cytotoxic, analgesic, anticancer, and anti-HIV activities .

properties

IUPAC Name

(4-piperidin-1-ylsulfonylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c13-10-11-4-6-12(7-5-11)17(15,16)14-8-2-1-3-9-14/h4-7H,1-3,8-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCDIURNDMMBMJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80407038
Record name 1-[4-(piperidin-1-ylsulfonyl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Piperidin-1-ylsulfonyl)phenyl)methanamine

CAS RN

205259-71-8
Record name 1-[4-(piperidin-1-ylsulfonyl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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